molecular formula C12H10N4S B13759417 3-(7-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine

3-(7-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13759417
M. Wt: 242.30 g/mol
InChI Key: CPGQNJAUJAZDHN-UHFFFAOYSA-N
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Description

3-(7-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a quinoline ring fused with a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(7-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 7-methylquinoline-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone, which is then cyclized to yield the desired thiadiazole derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar laboratory procedures, scaled up with appropriate adjustments in reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(7-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The exact mechanism of action of 3-(7-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to the inhibition of specific biological pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

    Quinoline derivatives: Compounds like 2-methylquinoline and 6-methoxyquinoline share structural similarities with 3-(7-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine.

    Thiadiazole derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 5-phenyl-1,3,4-thiadiazole are structurally related.

Uniqueness: this compound is unique due to the combination of the quinoline and thiadiazole rings, which imparts distinct electronic and steric properties. This unique structure contributes to its potential biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

IUPAC Name

3-(7-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C12H10N4S/c1-7-2-3-8-4-5-9(14-10(8)6-7)11-15-12(13)17-16-11/h2-6H,1H3,(H2,13,15,16)

InChI Key

CPGQNJAUJAZDHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C3=NSC(=N3)N

Origin of Product

United States

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